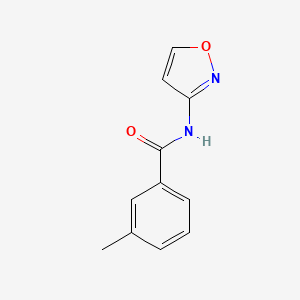![molecular formula C20H15F2NOS B4701214 N-(3,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4701214.png)
N-(3,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide, commonly known as DFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DFB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DFB involves the inhibition of various enzymes and proteins such as histone deacetylases (HDACs), tubulin, and heat shock protein 90 (HSP90). HDACs are involved in the regulation of gene expression and their inhibition by DFB can lead to the induction of apoptosis in cancer cells. Tubulin is a protein involved in cell division and its inhibition by DFB can lead to the arrest of cell cycle progression. HSP90 is a chaperone protein involved in the folding and stabilization of various proteins and its inhibition by DFB can lead to the degradation of oncoproteins.
Biochemical and Physiological Effects:
DFB has been found to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective effects. In cancer cells, DFB has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammatory conditions, DFB has been found to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells. In oxidative stress conditions, DFB has been reported to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In neurological disorders, DFB has been found to enhance the release of dopamine and norepinephrine, which can improve cognitive function and motor coordination.
Avantages Et Limitations Des Expériences En Laboratoire
DFB has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. DFB can be easily synthesized in large quantities and can be used as a lead compound for the development of new drugs. However, DFB has some limitations such as its low water solubility, which can affect its bioavailability and toxicity. DFB can also exhibit off-target effects, which can lead to unwanted side effects.
Orientations Futures
DFB has immense potential for future research and development. Some of the future directions for DFB research include the development of new analogs with improved efficacy and reduced toxicity, the identification of new targets for DFB inhibition, and the evaluation of DFB in preclinical and clinical trials for various diseases. Additionally, the use of DFB in combination with other drugs or therapies can be explored to enhance its therapeutic potential.
Applications De Recherche Scientifique
DFB has shown potential applications in various scientific research fields such as cancer research, neuroscience, and drug discovery. In cancer research, DFB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, DFB has been reported to enhance the release of dopamine and norepinephrine, which can be useful in the treatment of neurological disorders such as Parkinson's disease. In drug discovery, DFB can be used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-4-(phenylsulfanylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NOS/c21-18-11-10-16(12-19(18)22)23-20(24)15-8-6-14(7-9-15)13-25-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSZMPQPGGTULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4701139.png)

![4-isopropoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4701146.png)


![N-ethyl-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4701160.png)
![dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4701164.png)
![4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide](/img/structure/B4701168.png)
![3-[(3-bromobenzyl)thio]-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4701185.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4701189.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B4701190.png)
![1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4701197.png)

![methyl 3-[(benzylsulfonyl)amino]-4-chlorobenzoate](/img/structure/B4701225.png)